2-(2-(Quinolin-2-YL)ethyl)pyrrolo[1,2-D][1,2,4]triazin-1(2H)-one
Description
2-(2-(Quinolin-2-YL)ethyl)pyrrolo[1,2-D][1,2,4]triazin-1(2H)-one is a heterocyclic compound featuring a pyrrolo[1,2-d][1,2,4]triazin-1(2H)-one core fused with a quinoline moiety via an ethyl linker. The quinoline group (a bicyclic aromatic system with a nitrogen atom) is known for its role in medicinal chemistry, particularly in antimalarial and anticancer agents, while the pyrrolo-triazinone scaffold may contribute to kinase inhibition or nucleic acid interactions . The ethyl chain likely modulates lipophilicity and bioavailability, balancing the polar heterocycles with hydrophobic character.
Structure
3D Structure
Properties
IUPAC Name |
2-(2-quinolin-2-ylethyl)pyrrolo[1,2-d][1,2,4]triazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O/c22-17-16-6-3-10-20(16)12-18-21(17)11-9-14-8-7-13-4-1-2-5-15(13)19-14/h1-8,10,12H,9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITSMQBFQNIUXFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)CCN3C(=O)C4=CC=CN4C=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Quinolin-2-YL)ethyl)pyrrolo[1,2-D][1,2,4]triazin-1(2H)-one typically involves the reaction of quinoline derivatives with pyrrolo[1,2-D][1,2,4]triazin-1(2H)-one precursors. One common method involves the use of N-hetaryl ureas and alcohols in a catalyst-free environment, which is both environmentally friendly and efficient . The reaction proceeds through the intermediate formation of hetaryl isocyanates, which then react with the alcohols to form the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the principles of green chemistry and efficient synthetic routes are likely to be applied. The use of catalyst-free reactions and high-yielding processes would be essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(2-(Quinolin-2-YL)ethyl)pyrrolo[1,2-D][1,2,4]triazin-1(2H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step reactions that may require specific conditions such as temperature control and solvent choice. The molecular formula is , with a molecular weight of approximately 290.32 g/mol. Its structure can be represented as follows:
Biological Activities
Research indicates that derivatives of 2-(2-(Quinolin-2-YL)ethyl)pyrrolo[1,2-D][1,2,4]triazin-1(2H)-one exhibit various biological activities, including:
- Antimicrobial Properties : Compounds with similar structures have shown effectiveness against various bacterial strains.
- Kinase Inhibition : The compound may act as an inhibitor for specific kinases involved in cancer pathways.
- Sirtuin Activation : Some derivatives have been identified as potent activators of Sirt6, a protein involved in cellular regulation and longevity .
Therapeutic Applications
The potential applications of this compound span several therapeutic areas:
- Cancer Treatment : Due to its kinase inhibition properties, it may serve as a basis for developing targeted cancer therapies.
- Infectious Diseases : Its antimicrobial activity suggests possible applications in treating infections caused by resistant strains.
- Neurological Disorders : The modulation of sirtuins could provide avenues for research into neuroprotective strategies.
Case Studies and Research Findings
Several studies have highlighted the efficacy of derivatives based on the pyrrolo[1,2-D][1,2,4]triazin framework:
- A study focused on synthesizing novel derivatives demonstrated their ability to inhibit specific cancer cell lines effectively .
- Another investigation explored the structure-activity relationship (SAR) of similar compounds, revealing that modifications at the quinoline moiety significantly enhance biological activity .
Mechanism of Action
The mechanism of action of 2-(2-(Quinolin-2-YL)ethyl)pyrrolo[1,2-D][1,2,4]triazin-1(2H)-one involves its interaction with specific molecular targets and pathways. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit specific enzymes involved in critical cellular processes, contributing to its bioactivity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
Key Observations
Target vs. Compound 6 (): The target compound lacks the sulfur-containing thiadiazinone and triazolo groups, which may reduce metabolic instability compared to Compound 6 . Quinoline’s aromaticity may enhance DNA intercalation or receptor binding compared to Compound 6’s methoxyphenyl group.
Target vs. The piperazinyl group in suggests improved solubility and CNS penetration, absent in the target compound .
Target vs. Derivatives: ’s discontinued derivatives lack the quinoline moiety, possibly leading to reduced target specificity or efficacy .
Target vs.
Biological Activity
2-(2-(Quinolin-2-YL)ethyl)pyrrolo[1,2-D][1,2,4]triazin-1(2H)-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and various pharmacological effects based on recent research findings.
Chemical Structure and Synthesis
The compound features a quinoline moiety linked to a pyrrolo[1,2-D][1,2,4]triazin-1(2H)-one structure. The synthesis typically involves the reaction of quinoline derivatives with pyrrolo[1,2-D][1,2,4]triazin-1(2H)-one precursors. One efficient method is a catalyst-free reaction using N-hetaryl ureas and alcohols, which aligns with principles of green chemistry .
The biological activity of this compound is believed to stem from its ability to intercalate with DNA and inhibit specific enzymes involved in critical cellular processes. This dual mechanism contributes to its potential as an anticancer agent .
Biological Activity
Recent studies have highlighted several biological activities associated with this compound:
Antimicrobial Activity
Research indicates that derivatives of triazine compounds exhibit broad-spectrum antibacterial properties. For instance, compounds structurally similar to this compound have shown significant activity against Mycobacterium smegmatis, with minimum inhibitory concentrations (MIC) reported as low as 50 μg/mL .
Anticancer Properties
The compound has been implicated in the inhibition of cancer cell proliferation through pathways involving the PI3K/AKT/mTOR signaling cascade. In particular, certain analogs have demonstrated significant cytotoxicity against various cancer cell lines .
Case Studies and Research Findings
Several studies have focused on the biological implications of this compound:
Pharmacological Applications
The unique structure of this compound positions it as a promising candidate for drug development in several therapeutic areas:
- Antimicrobial agents : Effective against resistant bacterial strains.
- Anticancer drugs : Potential lead compounds for targeting specific cancer pathways.
- Neuroprotective agents : Preliminary data suggests possible applications in neurodegenerative diseases due to its enzyme inhibition properties .
Q & A
Q. What are the established synthetic routes for 2-(2-(quinolin-2-YL)ethyl)pyrrolo[1,2-D][1,2,4]triazin-1(2H)-one, and how is its structure validated?
The compound can be synthesized via multi-step reactions involving quinoline and pyrrolotriazine precursors. Key steps include condensation (e.g., using substituted amines or thiols) and cyclization under controlled conditions (e.g., acid catalysis or thermal activation). Structural validation typically employs 1H/13C NMR for functional group identification, HRMS for molecular weight confirmation, and X-ray crystallography for stereochemical resolution. For example, analogous pyrrolotriazine derivatives were synthesized via benzotriazole-mediated substitutions and characterized using spectral data .
Q. What experimental design principles apply to preliminary biological activity screening for this compound?
Initial screening should follow dose-response assays (e.g., IC50 determination) across relevant biological targets (e.g., kinases or receptors). Use positive/negative controls and replicate experiments (n ≥ 3) to ensure reproducibility. For instance, triazole analogs were tested for enzyme inhibition using fluorometric assays with Z’-factor validation to minimize false positives .
Q. How can researchers assess the compound’s stability under laboratory storage conditions?
Conduct accelerated stability studies by storing the compound at varying temperatures (e.g., −20°C, 4°C, 25°C) and humidity levels. Monitor degradation via HPLC-UV at regular intervals. Related quinoxaline derivatives showed improved stability in anhydrous DMSO under inert atmospheres .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis of this compound?
Optimize catalyst loading (e.g., p-toluenesulfonic acid for condensation) and solvent systems (e.g., chloroform or THF for benzotriazole substitutions). For example, adjusting stoichiometry of Grignard reagents improved yields of pyrrolodiazepines from 51% to 81% . Microwave-assisted synthesis may reduce reaction times and side-product formation .
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?
Discrepancies may arise from pharmacokinetic factors (e.g., poor bioavailability) or metabolic instability . Address this by:
- Performing ADME assays (e.g., microsomal stability, plasma protein binding).
- Modifying the compound’s scaffold (e.g., introducing PEGylated groups) to enhance solubility .
- Validating in vivo results using isotope-labeled analogs for tracking distribution .
Q. How can researchers develop a robust analytical method for quantifying impurities in the compound?
Use HPLC-MS/MS with a C18 column and gradient elution (e.g., water/acetonitrile + 0.1% formic acid). Validate the method per ICH Q2(R1) guidelines for specificity, accuracy (spike-recovery 90–110%), and precision (%RSD < 5%). For related triazinones, LOD/LOQ values were established at 0.1 µg/mL and 0.3 µg/mL, respectively .
Q. What computational approaches aid in predicting the compound’s binding affinity to target proteins?
Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., EGFR or PARP). Validate predictions with MD simulations (100 ns trajectories) to assess binding stability. Analogous quinoline derivatives showed strong correlation (R² > 0.85) between docking scores and experimental IC50 values .
Q. How can ecotoxicological risks of this compound be evaluated in environmental models?
Follow OECD Test Guidelines (e.g., Test 201 for algal growth inhibition, Test 211 for Daphnia magna reproduction). Assess biodegradability via OECD 301F (manometric respirometry). For persistent compounds, conduct QSAR modeling to predict bioaccumulation factors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
